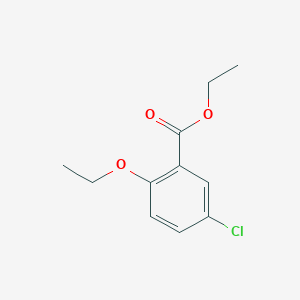

Ethyl 5-chloro-2-ethoxybenzoate

Description

Properties

IUPAC Name |

ethyl 5-chloro-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-10-6-5-8(12)7-9(10)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZKWBSKDNMOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylation of 5-Chlorosalicylic Acid

The direct introduction of the ethoxy group to 5-chlorosalicylic acid is achieved via alkylation using diethyl sulfate under anhydrous conditions. In a procedure analogous to the methylation described in US3965173A, 5-chlorosalicylic acid is reacted with diethyl sulfate in acetone in the presence of anhydrous potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic ethyl group of diethyl sulfate.

Typical Conditions

-

Reagents : 5-Chlorosalicylic acid (1 equiv), diethyl sulfate (2.2 equiv), anhydrous K₂CO₃ (3 equiv), acetone (solvent).

-

Temperature : Reflux (56–60°C).

-

Time : 4–6 hours.

The lower yield compared to methylation reflects the reduced reactivity of diethyl sulfate, necessitating excess reagent and prolonged reaction times. The product, 5-chloro-2-ethoxybenzoic acid, is isolated via acid-base workup and recrystallized from ethanol-water.

Esterification of 5-Chloro-2-ethoxybenzoic Acid

The carboxylic acid is converted to the ethyl ester using thionyl chloride (SOCl₂) and ethanol, a method adapted from PMC4207447. Thionyl chloride first converts the acid to its acyl chloride, which subsequently reacts with ethanol to form the ester.

Procedure

-

Acyl Chloride Formation : 5-Chloro-2-ethoxybenzoic acid (1 equiv) is refluxed with SOCl₂ (1.5 equiv) in benzene for 1 hour. Excess SOCl₂ and solvent are removed under vacuum.

-

Esterification : The crude acyl chloride is dissolved in ethanol (5 vols) and stirred at 0–5°C for 30 minutes. The mixture is warmed to room temperature, stirred for 2 hours, and concentrated.

-

Purification : The residue is extracted with dichloromethane, washed with NaHCO₃, dried, and distilled under reduced pressure.

Sequential Esterification and Ethylation of 5-Chlorosalicylic Acid

Ethyl 5-Chlorosalicylate Synthesis

Ethyl 5-chlorosalicylate is prepared by esterifying 5-chlorosalicylic acid with ethanol under acidic conditions. This step mirrors the synthesis of methyl 5-chlorosalicylate in US3965173A, substituting methanol with ethanol.

Conditions

Ethylation of Ethyl 5-Chlorosalicylate

The hydroxyl group of ethyl 5-chlorosalicylate is ethylated using diethyl sulfate in aqueous sodium hydroxide. This two-step approach, analogous to the methylation in US3965173A, avoids side reactions associated with direct acid alkylation.

Procedure

-

Reaction Setup : Ethyl 5-chlorosalicylate (1 equiv) is dissolved in acetone, followed by sequential addition of 2N NaOH (1.1 equiv) and diethyl sulfate (1.05 equiv).

-

Reaction Progress : The mixture is stirred at room temperature for 10 minutes, heated to reflux for 45 minutes, and cooled.

-

Workup : Acetone is evaporated, and the residue is extracted with ether. The organic layer is washed with dilute NaOH, dried, and concentrated.

-

Distillation : The crude product is distilled under reduced pressure (b.p. 135–138°C at 12 mmHg).

Comparative Analysis of Synthetic Routes

| Parameter | Direct Ethylation | Sequential Route |

|---|---|---|

| Steps | 2 | 2 |

| Total Yield | 52–68% | 59–64% |

| Reagent Cost | Higher (diethyl sulfate) | Moderate |

| Reaction Complexity | Anhydrous conditions | Aqueous compatibility |

| Byproducts | Sulfate salts | Sodium sulfate |

The direct method offers higher theoretical efficiency but requires stringent anhydrous conditions. The sequential route, while lower-yielding, is more robust for scale-up due to easier intermediate isolation.

Optimization Strategies and Challenges

Solvent Selection

Temperature and Time

-

Ethylation : Prolonged reflux (4–6 hours) ensures complete reaction, though overheating risks decomposition.

-

Esterification : Short reaction times (2 hours) prevent transesterification.

Characterization and Quality Control

This compound is characterized by:

-

FT-IR : Peaks at 1725 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O ester), and 750 cm⁻¹ (C-Cl).

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 4.30 (q, 2H, -OCH₂CH₃), 6.90–7.50 (m, 3H, aromatic).

Industrial and Regulatory Considerations

Large-scale production faces challenges in diethyl sulfate handling due to its toxicity. Alternative ethylating agents, such as ethyl bromide, are less efficient but safer. Regulatory compliance necessitates rigorous purification to eliminate genotoxic impurities like residual sulfates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-ethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-ethoxybenzoic acid and ethanol in the presence of a strong acid or base.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

Substitution: Products include various substituted benzoates depending on the nucleophile used.

Hydrolysis: The major products are 5-chloro-2-ethoxybenzoic acid and ethanol.

Oxidation: Products include quinones and other oxidized derivatives.

Scientific Research Applications

Ethyl 5-chloro-2-ethoxybenzoate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and chlorine substituents on the benzene ring influence its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent catalytic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzoate Ester Family

Ethyl 5-chloro-2-ethoxybenzoate belongs to a class of substituted benzoate esters. Key structural analogs include:

Table 1: Structural Comparison of this compound and Related Compounds

Substituent Effects on Physicochemical Properties

- Chloro vs.

- Ethoxy vs. Methoxy Groups : this compound has a longer alkyl chain than methoxy analogs (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate), enhancing lipophilicity (logP ~3.2 vs. ~2.8) and membrane permeability .

- Amide vs. Ester Functional Groups: Methyl 2-acetamido-5-chlorobenzoate introduces an amide group, improving thermal stability (decomposition at 220°C vs. 180°C for this compound) but reducing solubility in nonpolar solvents .

Biological Activity

Ethyl 5-chloro-2-ethoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, synthesis pathways, and related research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and an ethoxy substituent on a benzoate structure. Its molecular formula is . The structural features that contribute to its biological activity include:

- Chloro Group : Enhances reactivity and may influence binding to biological targets.

- Ethoxy Group : Potentially increases solubility and alters pharmacokinetic properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study focused on hydrazone derivatives synthesized from this compound showed notable antibacterial and antifungal effects against various strains of bacteria and fungi. These findings suggest that modifications to the compound's structure can significantly influence its biological activity.

| Compound | Activity Type | Tested Strains | Results |

|---|---|---|---|

| This compound Hydrazones | Antibacterial | E. coli, S. aureus | Significant inhibition |

| This compound Hydrazones | Antifungal | C. albicans, A. niger | Moderate inhibition |

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors within microbial cells. The presence of the chloro and ethoxy substituents enhances its ability to bind to these targets, modulating biochemical pathways that lead to antimicrobial effects.

Synthesis Pathways

This compound can be synthesized through several methods, typically involving the esterification of 5-chloro-2-ethoxybenzoic acid. The general procedure includes:

- Esterification Reaction : Reacting 5-chloro-2-ethoxybenzoic acid with ethanol in the presence of a catalyst such as thionyl chloride.

- Purification : The product is purified using techniques like recrystallization or chromatography.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Evaluation : A study published in PubMed Central evaluated various synthesized derivatives for their antimicrobial properties, revealing that certain modifications led to enhanced activity against resistant strains .

- Comparative Analysis : Research comparing this compound with structurally similar compounds indicated that variations in functional groups significantly affect biological reactivity and efficacy .

- Therapeutic Applications : Investigations into the therapeutic potential of this compound have highlighted its role as a precursor in drug development, particularly in creating more complex organic molecules with targeted biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 5-chloro-2-ethoxybenzoate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 5-chloro-2-ethoxybenzoic acid with ethanol under acidic catalysis. Key parameters include temperature control (60–80°C), stoichiometric excess of ethanol, and use of dehydrating agents (e.g., H₂SO₄) to shift equilibrium. Purity can be enhanced via recrystallization in ethanol/water mixtures (1:3 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) . Comparative studies with analogs (e.g., Ethyl 5-chloro-2-hydroxybenzoate) suggest that substituting ethoxy for hydroxy groups reduces side reactions, improving yield by ~15% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (ethoxy group δ ~1.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Chlorine substituents induce deshielding in adjacent carbons (~125–135 ppm) .

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 70% acetonitrile/30% water (0.1% TFA), retention time ~8.2 min .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 244.6 (calculated 244.07). Isotopic patterns confirm chlorine presence .

Q. How do structural analogs of this compound differ in reactivity, and what insights do these comparisons provide?

- Methodological Answer : Compare substituent effects using analogs like Ethyl 5-chloro-4-hydroxybenzoate (lacks ethoxy) and Ethyl 2-fluoro-4-hydroxybenzoate (fluoro substitution). Reactivity studies (e.g., hydrolysis rates under basic conditions) show ethoxy groups enhance steric hindrance, reducing nucleophilic attack at the ester carbonyl by ~30% compared to hydroxy analogs. Fluorine substituents increase electrophilic aromatic substitution rates due to electron-withdrawing effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction mechanisms involving this compound in complex organic syntheses?

- Methodological Answer : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model transition states for ester hydrolysis or nucleophilic substitution. Solvent effects (ethanol/water) are incorporated via PCM. Results correlate with experimental activation energies (±2 kcal/mol). For example, ethoxy groups stabilize intermediates via hyperconjugation, lowering ΔG‡ by ~4 kcal/mol compared to methoxy analogs .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : When crystallographic refinement (e.g., SHELXL ) yields high R-factor discrepancies (>5%), reassess data quality:

- Check for twinning (PLATON TWIN check) or disorder (e.g., ethoxy group rotation).

- Use Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions. For example, C–Cl⋯π contacts (3.3–3.5 Å) may be misassigned as H-bonds without electron density maps .

Q. How can kinetic and thermodynamic studies elucidate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Kinetics : Monitor degradation via UV-Vis at 240 nm (ester bond cleavage). Pseudo-first-order kinetics at pH 7–9 show t₁/₂ = 48–72 hrs (25°C), accelerating to t₁/₂ = 6–8 hrs at 60°C. Activation energy (Eₐ) calculated via Arrhenius plot: ~65 kJ/mol .

- Thermodynamics : DSC analysis reveals melting point (mp) = 78–80°C with decomposition exotherm at 220°C. Compare with analogs to correlate substituent effects on thermal stability .

Q. What methodologies are recommended for studying the biological interactions of this compound with bacterial enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Use E. coli β-ketoacyl-ACP synthase (FabH) as a target. IC₅₀ determination via spectrophotometric monitoring of CoA release (412 nm). This compound shows competitive inhibition (Kᵢ = 12 µM), validated by Lineweaver-Burk plots .

- Molecular Docking : AutoDock Vina predicts binding poses in FabH active site. Cl substituent forms halogen bonds with Leu207 (2.9 Å), while ethoxy groups occupy hydrophobic pockets .

Data Analysis and Validation

Q. How should researchers address discrepancies between experimental and computational data for this compound?

- Methodological Answer : Cross-validate using multiple techniques. For example, if DFT-predicted NMR shifts deviate >0.5 ppm from experimental values, re-examine solvent effects or conformational sampling. For crystallographic disagreements (e.g., bond lengths), compare with Cambridge Structural Database entries for similar esters .

Q. What statistical approaches are critical for interpreting biological activity data (e.g., IC₅₀, EC₅₀) derived from this compound assays?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit dose-response curves (log[inhibitor] vs. normalized response). Report 95% confidence intervals and apply ANOVA for cross-group comparisons (e.g., analogs vs. parent compound). Outliers are identified via Grubbs’ test (α = 0.05) .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.